molecular formula C15H20N4O4S2 B2849927 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1448079-29-5

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2849927
CAS No.: 1448079-29-5
M. Wt: 384.47
InChI Key: CGGDEKHSFJSPIV-UHFFFAOYSA-N
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Description

N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has been of significant interest in various fields of scientific research. This compound’s unique structural configuration makes it a versatile candidate for exploration in chemical, biological, medicinal, and industrial applications.

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline

    • Reactants: : Tetrahydroquinoline and ethyl sulfonyl chloride

    • Conditions: : Anhydrous conditions, solvent like dichloromethane, catalyst such as triethylamine

    • Procedure: : Reacting tetrahydroquinoline with ethyl sulfonyl chloride in the presence of a base to obtain 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline.

  • Step 2: : Coupling with 1-methyl-1H-pyrazole-4-sulfonamide

    • Reactants: : 1-methyl-1H-pyrazole-4-sulfonamide and synthesized intermediate from Step 1

    • Conditions: : Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Procedure: : Combining the intermediate with 1-methyl-1H-pyrazole-4-sulfonamide under coupling conditions to form the final product.

Industrial Production Methods

  • Large-scale production involves optimizing the reaction conditions to ensure high yield and purity, often employing continuous flow reactors for scalability and efficiency.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The ethylsulfonyl group can undergo oxidation to sulfone or sulfoxide derivatives.

    • Reduction: : The compound can be reduced, though selectively, to modify specific functional groups.

    • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions in the pyrazole or tetrahydroquinoline moieties.

  • Common Reagents and Conditions

    • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

    • Reduction: : Use of reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    • Substitution: : Reagents such as halogens, alkylating agents under respective conditions (acidic, basic, or neutral).

  • Major Products

    • Depending on the reactions, the products could include sulfone derivatives, reduced tetrahydroquinoline compounds, or substituted pyrazole analogs.

Scientific Research Applications

  • Chemistry: : Utilized in synthesizing novel compounds for material science or chemical biology.

  • Biology: : As a probe in biochemical studies, it helps in understanding enzyme functions or cellular processes.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Used in developing advanced materials, polymers, and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit certain kinases or disrupt protein-protein interactions, leading to altered cellular responses.

Comparison with Similar Compounds

  • Similar Compounds

    • N-(quinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide

    • N-(ethylsulfonylquinolin-6-yl)-1H-pyrazole-4-sulfonamide

    • N-(1-methylquinolin-6-yl)-1H-pyrazole-4-sulfonamide

  • Uniqueness

    • Compared to other similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a unique combination of sulfonyl and tetrahydroquinoline groups, enhancing its chemical stability and biological activity. Its structural elements confer distinct reactivity patterns, making it a valuable molecule for developing new therapeutic agents and industrial applications.

This versatile compound holds immense potential for various innovative applications in scientific research and industry, thanks to its unique chemical properties and multifaceted reactivity.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-15(12)19)17-25(22,23)14-10-16-18(2)11-14/h6-7,9-11,17H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGDEKHSFJSPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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